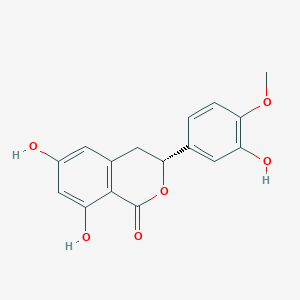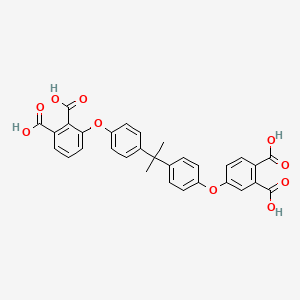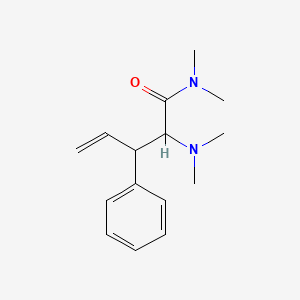
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-(4-methylphenyl)ethyl)-, dihydrobromide is a complex organic compound that features a benzenediol core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 1,2-benzenediol and other reagents necessary to introduce the piperazine and hydroxyethyl groups. Common synthetic routes could involve:
Step 1: Formation of the piperazine derivative.
Step 2: Introduction of the hydroxyethyl group.
Step 3: Coupling with 1,2-benzenediol.
Step 4: Formation of the dihydrobromide salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzenediol core can undergo oxidation to form quinones.
Reduction: Reduction reactions might target the piperazine or hydroxyethyl groups.
Substitution: Various substitution reactions can modify the functional groups attached to the benzenediol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include signal transduction, metabolic pathways, or other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol derivatives: Compounds with similar benzenediol cores but different functional groups.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different cores.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
87203-85-8 |
|---|---|
Fórmula molecular |
C21H30Br2N2O3 |
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
4-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(4-methylphenyl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C21H28N2O3.2BrH/c1-16-2-5-18(6-3-16)19(14-17-4-7-20(25)21(26)15-17)23-10-8-22(9-11-23)12-13-24;;/h2-7,15,19,24-26H,8-14H2,1H3;2*1H |
Clave InChI |
BUWNWKYQIOZJAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)CCO.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)













